

DBCO-Cy5.5 spectral properties and fluorescence spectrum.

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Compound of Interest

Compound Name: *Dibenzocyclooctyne-Cy5.5*

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An In-Depth Technical Guide to DBCO-Cy5.5: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Cyanine5.5 (DBCO-Cy5.5), a near-infrared (NIR) fluorescent probe essential for modern bioorthogonal chemistry. We delve into its core spectral properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Core Principles of DBCO-Cy5.5

DBCO-Cy5.5 is a vital tool for selectively labeling and visualizing biomolecules in complex biological systems. It consists of two key functional moieties:

- **Cyanine5.5 (Cy5.5):** A bright and photostable near-infrared fluorophore. Its fluorescence is pH-insensitive between pH 4 and 10, and it operates in a spectral range that minimizes autofluorescence from biological samples.^{[1][2]}
- **Dibenzocyclooctyne (DBCO):** A strained alkyne that enables covalent labeling of azide-modified molecules.

The primary application of DBCO-Cy5.5 revolves around the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," allowing for the formation of a stable triazole linkage between the DBCO group and an azide-functionalized

target. A key advantage of this process is that it is bioorthogonal, meaning it proceeds with high efficiency and specificity within living systems without the need for a cytotoxic copper catalyst.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical and Spectral Properties

The utility of a fluorophore is defined by its physical and spectral characteristics. DBCO-Cy5.5 is a water-soluble, hydrophilic dye, which helps to minimize non-specific binding in aqueous environments.[\[1\]](#)[\[2\]](#) Key properties are summarized below.

Table 1: Physicochemical Properties of DBCO-Cy5.5

Property	Value	Source(s)
Appearance	Blue or dark-colored solid	[1] [2] [3]
Solubility	Water, DMSO, DMF, Chlorinated Solvents	[1] [2] [3] [4]
Storage Conditions	-20°C, desiccated, protected from light	[1] [2] [3] [4]
Molecular Weight	~1161.3 g/mol	[1] [2] [4]

Table 2: Spectral Properties of DBCO-Cy5.5

Spectral Property	Value	Source(s)
Excitation Maximum (λ_{ex})	678 nm	[1] [2] [4] [5]
Emission Maximum (λ_{em})	694 nm	[1] [2] [4] [5]
Molar Extinction Coefficient (ϵ)	~190,000 cm ⁻¹ M ⁻¹	[1] [2] [4]
Fluorescence Quantum Yield (Φ)	~0.2	[3]
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680	[1] [2]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. A sulfo-Cy5.5 DBCO variant exhibits an excitation maximum of 673 nm, an emission maximum of

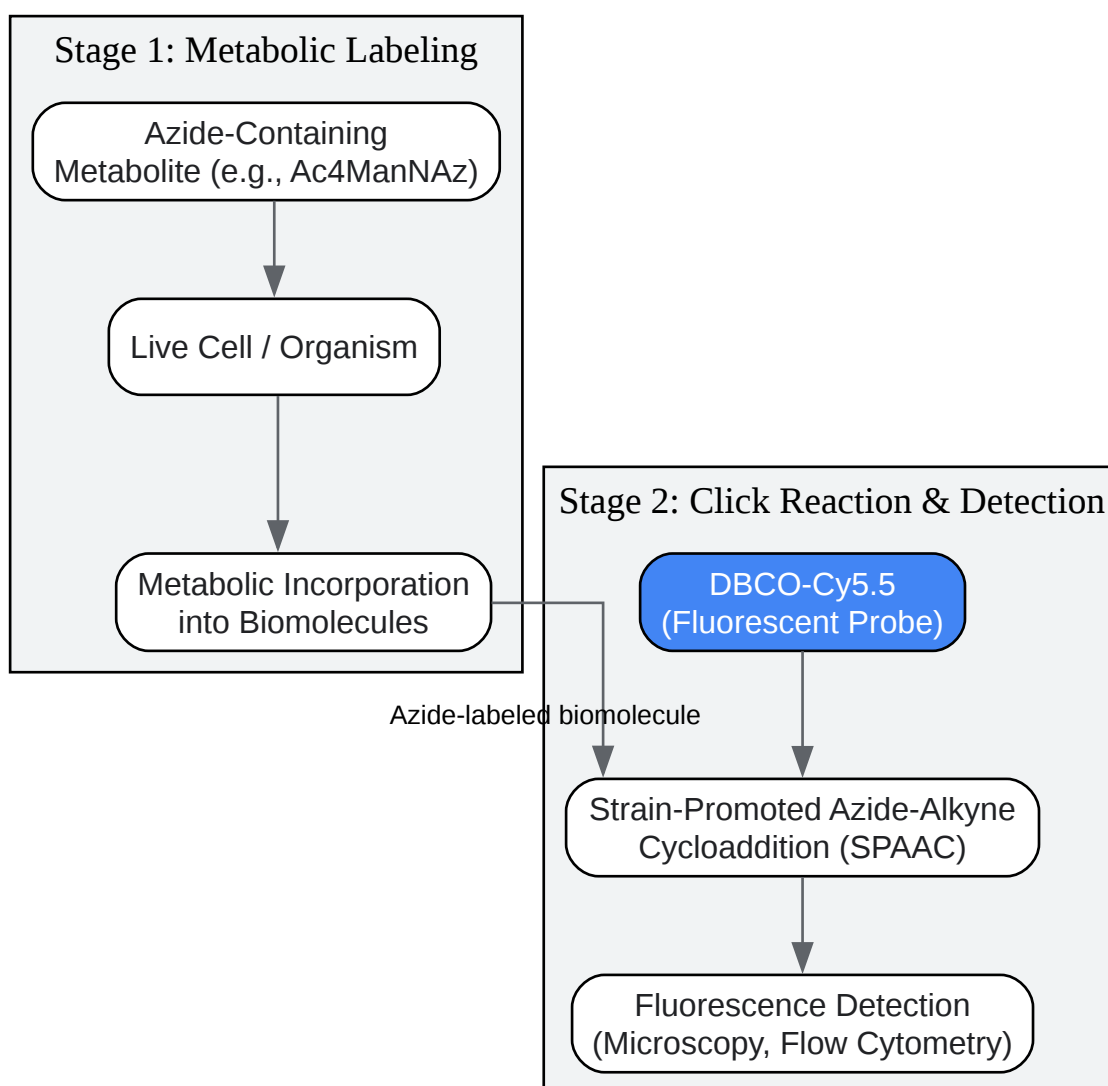
691 nm, a molar extinction coefficient of $211,000 \text{ cm}^{-1}\text{M}^{-1}$, and a quantum yield of 0.21.[6]

Key Applications and Methodologies

DBCO-Cy5.5 is primarily used for fluorescence imaging and detection of azide-labeled biomolecules, such as glycans, proteins, and nucleic acids, both in vitro and in vivo.[3][7]

Logical Workflow: Bioorthogonal Labeling

The core principle involves a two-stage process: first, the metabolic or enzymatic incorporation of an azide-containing precursor into a target biomolecule, and second, the specific reaction of this azide with DBCO-Cy5.5 for visualization.

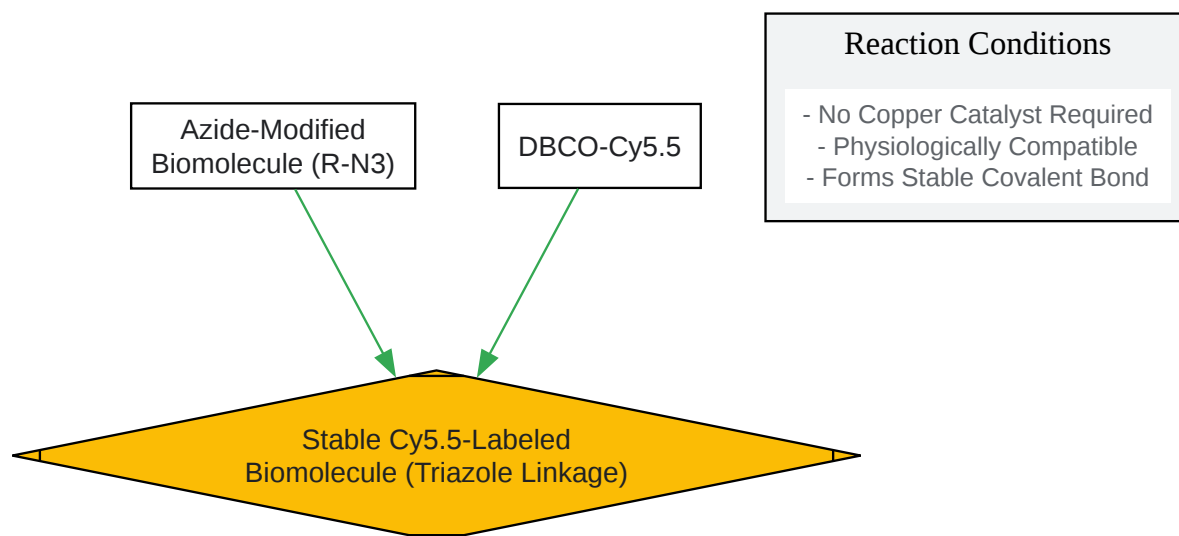


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Caption: Workflow for bioorthogonal labeling using DBCO-Cy5.5.

Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The chemical foundation for DBCO-Cy5.5 applications is the SPAAC reaction, which forms a stable triazole ring.



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Caption: The SPAAC "click chemistry" reaction mechanism.

Experimental Protocols

The following protocols provide a framework for common applications. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Protocol 1: General Fluorescence Spectroscopy

This protocol is adapted for measuring the fluorescence spectrum of DBCO-Cy5.5.

1. Equipment Preparation:

- Turn on the fluorescence spectrophotometer to warm up.[\[8\]](#)
- Launch the data acquisition software.[\[8\]](#)
- Set the excitation wavelength to ~678 nm and the emission scan range to 685-800 nm.

2. Solution Preparation:

- Prepare a stock solution of DBCO-Cy5.5 in a suitable solvent like DMSO or DMF.[\[1\]](#)[\[2\]](#)
- Dilute the stock solution to the desired working concentration in the appropriate buffer (e.g., PBS, pH 7.4). Protect solutions from light.

3. Data Collection:

- Fill a cuvette with the buffer solution to record a blank spectrum.[\[8\]](#)
- Rinse the cuvette and fill it with the DBCO-Cy5.5 working solution.
- Collect the fluorescence emission spectrum.

Protocol 2: Labeling of Live Adherent Cells

This protocol details the metabolic labeling of cell surface glycans followed by fluorescent tagging.

1. Metabolic Labeling:

- Seed adherent cells (e.g., A549) onto glass-bottom dishes to achieve 70-80% confluency.[\[9\]](#)[\[10\]](#)
- Prepare a complete culture medium containing an azide-modified sugar, such as Ac₄ManNAz, at a final concentration of 10-50 μ M.[\[9\]](#)[\[10\]](#)
- Replace the existing medium with the azide-sugar-containing medium and incubate for 1-3 days at 37°C.[\[9\]](#)[\[10\]](#) This allows for the metabolic incorporation of azide groups onto cell surface glycans.

2. DBCO-Cy5.5 Labeling:

- Prepare a working solution of DBCO-Cy5.5 at a concentration of 5-30 μ M in a suitable buffer (e.g., PBS or serum-free medium).[\[7\]](#)[\[11\]](#) The working solution should be prepared fresh.
- Wash the cells twice with PBS (pH 7.4) to remove residual media.[\[9\]](#)

- Incubate the cells with the DBCO-Cy5.5 working solution for 30-60 minutes at 37°C, protected from light.[7][9][11]
- Wash the cells three to four times with buffer (e.g., PBS with 1% FBS) to remove unbound probe.[11]

3. Cell Fixation and Imaging:

- Fix the cells with a suitable fixative (e.g., 4% formaldehyde) for 15-20 minutes at room temperature.[7][9][11]
- Wash the cells twice with PBS.[9]
- (Optional) Counterstain nuclei with a dye like DAPI.[9]
- Image the cells using a confocal laser scanning microscope or a similar imaging system equipped with appropriate lasers (e.g., 633 nm or 647 nm) and detectors.[7][12]

Important Considerations:

- DBCO-Cy5.5 is not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background signals.[1][2]
- The degree of labeling is dose-dependent, and titration of the DBCO-Cy5.5 concentration is recommended for optimal results.[7]

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